2,2,5-Trimethyl-3-hexen-1-OL chemical properties
2,2,5-Trimethyl-3-hexen-1-OL chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,2,5-Trimethyl-3-hexen-1-ol
Abstract
This technical guide provides a comprehensive analysis of the chemical and physical properties of 2,2,5-trimethyl-3-hexen-1-ol, a C9 unsaturated primary alcohol. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's molecular structure, stereochemistry, plausible synthetic pathways, and detailed spectroscopic characteristics. While specific experimental data for this compound is sparse in peer-reviewed literature, this guide synthesizes information from analogous structures and foundational chemical principles to predict its reactivity, potential applications, and essential safety protocols. The discussion emphasizes the influence of its sterically hindered framework on chemical behavior, offering insights for its application as a synthetic intermediate or a novel building block in medicinal chemistry and materials science.
Molecular Structure and Isomerism
2,2,5-Trimethyl-3-hexen-1-ol is an aliphatic alcohol characterized by a six-carbon chain containing a double bond between carbons 3 and 4. Its structure is distinguished by significant methyl substitution: two methyl groups at the C2 position (a neopentyl-like arrangement) and one at the C5 position, adjacent to the double bond.
The key structural features are a primary alcohol (-CH₂OH) and a trisubstituted alkene. The presence of the double bond introduces the possibility of geometric isomerism.
Causality Behind Stereochemistry:
The C3=C4 double bond is trisubstituted, leading to the existence of (E) and (Z) diastereomers. The spatial arrangement of the substituents—specifically the tert-butyl-like group at C2 and the isopropyl group at C5—around this bond dictates the overall molecular geometry. This geometry can significantly influence the molecule's physical properties (e.g., boiling point, refractive index) and its ability to interact with biological targets or chiral catalysts. Commercially available 2,2,5-trimethyl-3-hexen-1-ol is often supplied as a mixture of these isomers unless a stereospecific synthesis has been performed.
Synthesis and Purification Protocol
Detailed, peer-reviewed synthetic procedures for 2,2,5-trimethyl-3-hexen-1-ol are not widely published. However, a logical and robust synthesis can be designed based on established organometallic and reduction methodologies. A highly effective approach involves the reduction of the corresponding α,β-unsaturated aldehyde, 2,2,5-trimethyl-3-hexenal.
Expertise Behind Experimental Design:
The choice of reducing agent is critical for chemoselectivity. A mild reducing agent like sodium borohydride (NaBH₄) is ideal for this transformation. It selectively reduces the aldehyde carbonyl to a primary alcohol without affecting the less reactive carbon-carbon double bond. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially lead to over-reduction of the alkene, especially at elevated temperatures. The use of a protic solvent like ethanol provides the necessary proton source to quench the intermediate alkoxide. Purification via flash column chromatography is standard for separating the moderately polar alcohol product from nonpolar starting materials or byproducts.
Experimental Protocol: Reduction of 2,2,5-trimethyl-3-hexenal
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Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stir bar and placed in an ice-water bath. Add 2,2,5-trimethyl-3-hexenal (10.0 g, 71.3 mmol) and ethanol (100 mL) to the flask and stir until a homogeneous solution is formed.
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Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, add sodium borohydride (1.62 g, 42.8 mmol, 0.6 eq) portion-wise over 30 minutes. The addition is exothermic and may cause bubbling.
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Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system, visualizing with a potassium permanganate stain. The disappearance of the starting aldehyde spot indicates reaction completion.
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Workup and Extraction: Carefully quench the reaction by the slow addition of 50 mL of deionized water. Reduce the volume of the solvent by approximately half using a rotary evaporator. Transfer the remaining aqueous solution to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Washing and Drying: Combine the organic extracts and wash sequentially with 50 mL of deionized water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the desired product and remove the solvent in vacuo to yield pure 2,2,5-trimethyl-3-hexen-1-ol.
Caption: Synthetic workflow for 2,2,5-trimethyl-3-hexen-1-ol.
Physicochemical and Spectroscopic Properties
The physical properties of 2,2,5-trimethyl-3-hexen-1-ol are summarized below. Spectroscopic data, being largely unavailable in the literature, is predicted based on its constituent functional groups and structural analysis.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O | - |
| Molecular Weight | 142.24 g/mol | [1][2] |
| Purity (Typical) | 97% | [2] |
| Refractive Index (n²⁰/D) | 1.4435 | [2] |
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency |
| ¹H NMR | -CH(CH₃)₂ (isopropyl methine) | 2.2 - 2.5 ppm (septet) |
| -CH(CH₃)₂ (isopropyl methyls) | 0.9 - 1.1 ppm (doublet) | |
| =CH-CH(CH₃)₂ | 5.1 - 5.3 ppm (doublet) | |
| -CH=CH- | 5.3 - 5.5 ppm (doublet of doublets) | |
| -C(CH₃)₂- (gem-dimethyl) | 0.9 - 1.2 ppm (singlet) | |
| -CH₂OH | 3.3 - 3.6 ppm (singlet or doublet) | |
| -CH₂OH | 1.0 - 2.5 ppm (broad singlet, variable) | |
| ¹³C NMR | -CH₂OH | 65 - 70 ppm |
| -C(CH₃)₂- | 35 - 40 ppm | |
| -C(CH₃)₂- | 25 - 30 ppm | |
| C=C | 120 - 140 ppm | |
| -CH(CH₃)₂ | 30 - 35 ppm | |
| -CH(CH₃)₂ | 20 - 25 ppm | |
| IR | O-H stretch (alcohol) | 3200 - 3600 cm⁻¹ (broad) |
| C-H stretch (sp³) | 2850 - 3000 cm⁻¹ (strong) | |
| C=C stretch (alkene) | 1665 - 1675 cm⁻¹ (weak to medium) | |
| C-O stretch (primary alcohol) | 1050 - 1085 cm⁻¹ (strong) | |
| Mass Spec | Molecular Ion [M]⁺ | m/z = 142 |
| [M-H₂O]⁺ | m/z = 124 | |
| [M-C₃H₇]⁺ (loss of isopropyl) | m/z = 99 |
Chemical Reactivity and Mechanistic Considerations
The reactivity of 2,2,5-trimethyl-3-hexen-1-ol is governed by its two primary functional groups: the primary alcohol and the trisubstituted alkene. The notable steric hindrance around these groups plays a significant role in modulating their reactivity.
Caption: Key reactive sites on 2,2,5-trimethyl-3-hexen-1-ol.
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Reactions of the Alcohol (Site B):
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Oxidation: The primary alcohol can be oxidized to an aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents (e.g., KMnO₄, Jones reagent) will lead to the formation of the corresponding carboxylic acid, and may also cleave the double bond.
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Esterification: Standard Fischer esterification with a carboxylic acid under acidic catalysis will produce the corresponding ester. Acylation with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) provides a more rapid and often higher-yielding route to esters.
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Reactions of the Alkene (Site A):
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Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) will reduce the double bond to yield the saturated alcohol, 2,2,5-trimethylhexan-1-ol.
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Electrophilic Addition: Reactions like hydrohalogenation (H-X) and hydration (H₂O, H⁺) will follow Markovnikov's rule, with the electrophile adding to the less substituted carbon (C4). However, the steric bulk from the adjacent gem-dimethyl and isopropyl groups may significantly hinder the approach of reagents, potentially requiring more forcing conditions compared to less substituted alkenes.
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Epoxidation: Treatment with a peroxy acid like m-CPBA will form the corresponding epoxide. The facial selectivity of this reaction will be influenced by the E/Z geometry of the starting alkene.
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Applications in Research and Drug Development
While 2,2,5-trimethyl-3-hexen-1-ol is not a widely cited compound in drug development literature, its structure suggests several potential applications:
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Chiral Building Block: If resolved into its separate enantiomers or synthesized in an enantiomerically pure form, it could serve as a valuable chiral pool starting material.
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Lipophilic Moiety: In medicinal chemistry, the introduction of sterically hindered lipophilic groups can enhance metabolic stability by shielding susceptible positions from enzymatic degradation. The neopentyl-like and isopropyl groups of this molecule could serve this purpose.
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Fragment-Based Drug Discovery: As a fragment, it provides a unique three-dimensional shape and a vector for chemical elaboration via the primary alcohol.
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Analog to Fragrance Compounds: Many structurally related branched alcohols and alkenes are used in the fragrance and flavor industry.[3][4][5] This compound could be investigated for similar sensory properties.
Safety and Handling
No specific material safety data sheet (MSDS) is available for 2,2,5-trimethyl-3-hexen-1-ol. Therefore, handling precautions should be based on structurally similar compounds such as other unsaturated C9 alcohols.
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Hazards: Assumed to be a combustible liquid.[6][7] May cause skin and eye irritation. Ingestion and inhalation should be avoided.[8]
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Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat should be worn at all times. All handling should be performed in a well-ventilated chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][9]
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Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[8]
References
- ChemSynthesis. (n.d.). 2,5,5-trimethyl-3-hexyn-1-ol.
- The Good Scents Company. (n.d.). (Z)-3-hexen-1-ol.
- Google Patents. (n.d.). US3962354A - Synthesis of cis-3-hexen-1-ol.
- The Good Scents Company. (n.d.). (Z)-3-hexen-1-ol.
- Santa Cruz Biotechnology. (n.d.). 3,5,5-Trimethyl-1-hexanol Safety Data Sheet.
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PubChem. (n.d.). 3-Hexenol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Hexene, 2,2,5-trimethyl-. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). 3,5,5-Trimethyl-hexan-1-ol. Retrieved from [Link]
- RIFM. (2017). RIFM fragrance ingredient safety assessment, 3-hexen-1-ol (isomer unspecified).
- Thermo Fisher Scientific. (2025). cis-3-Hexen-1-ol Safety Data Sheet.
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PubChem. (n.d.). 2,2,5-Trimethyl-3-hexen-1-OL. National Center for Biotechnology Information. Retrieved from [Link]
- FUJIFILM Wako Chemicals. (2025). 3,5,5-Trimethyl-1-hexanol Safety Data Sheet.
- Chemical Synthesis Database. (n.d.). 2,2,5-trimethyl-4-hexen-1-ol.
- Thermo Scientific Alfa Aesar. (n.d.). 2,2,5-Trimetil-3-hexen-1-ol, 97%.
- Synerzine. (2019). SAFETY DATA SHEET 3-Hexen-1-ol, (Z)-.
- DergiPark. (2024). The Use of Click Chemistry in Drug Development Applications.
- ChemicalBook. (n.d.). TRANS-3-HEXEN-1-OL(928-97-2) 1H NMR spectrum.
- Guidechem. (n.d.). How to prepare 3,5,5-Trimethyl-1-hexanol?.
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